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  • Product: Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate
  • CAS: 898288-91-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate

Abstract This technical guide provides a comprehensive analysis of Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate, a specialized chemical intermediate poised for significant impact in drug discovery and bioconjugation. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate, a specialized chemical intermediate poised for significant impact in drug discovery and bioconjugation. The document elucidates the core chemical properties, outlines a robust synthetic pathway, and delves into the reactivity profile that makes this compound a superior tool for researchers. Emphasis is placed on the strategic advantage of the pentafluorophenyl (PFP) ester as a highly efficient activating group for amide bond formation. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage advanced chemical tools for peptide synthesis, protein modification, and the construction of novel molecular entities.

Introduction: A Molecule of Strategic Importance

Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate is a precisely engineered molecule combining three key structural motifs: a central benzoate scaffold, a bioisosterically significant 1,3-oxazole ring, and a highly reactive pentafluorophenyl (PFP) activated ester. This unique combination makes it a valuable building block in medicinal chemistry and a powerful reagent for bioconjugation.

The 1,3-oxazole ring is a prevalent heterocycle in numerous biologically active compounds, prized for its metabolic stability and its ability to participate in hydrogen bonding, thus serving as a versatile bioisostere for ester and amide functionalities. The PFP ester functionality is the molecule's reactive engine. The strong electron-withdrawing nature of the five fluorine atoms creates a highly efficient leaving group, enabling clean and rapid reactions with nucleophiles, particularly primary and secondary amines, under mild conditions. This guide will explore the synthesis, properties, and applications that stem from this sophisticated molecular design.

Physicochemical and Spectral Properties

A thorough understanding of a compound's physical and spectral characteristics is fundamental to its successful application. The properties of Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate are summarized below.

Core Physicochemical Data
PropertyValueSource
IUPAC Name Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate-
CAS Number 898288-91-0N/A
Molecular Formula C₁₆H₆F₅NO₃[1]
Molecular Weight 355.22 g/mol [1]
Appearance Predicted: White to off-white solid-
Solubility Soluble in polar aprotic solvents (DMF, DMSO, ACN, THF)[2]
Melting Point Not experimentally determined. Predicted >100 °C.-

Note: Some properties are predicted based on structural analogs and common characteristics of similar compounds, as direct experimental data is not publicly available.

Predicted Spectral Data

The structural features of the molecule give rise to a predictable spectral signature, which is crucial for its identification and quality control.

  • ¹H NMR: Protons on the central benzene ring would appear as two distinct doublets in the aromatic region (approx. 7.5-8.5 ppm). The two protons of the oxazole ring would present as unique singlets, with the C2-H being more downfield (approx. 8.0-8.5 ppm) than the C4-H (approx. 7.0-7.5 ppm).

  • ¹³C NMR: The spectrum would be characterized by the carbonyl carbon of the ester (~165 ppm), multiple signals in the aromatic region (120-150 ppm) for both the benzoate and oxazole rings, and distinct C-F coupled signals for the pentafluorophenyl ring.

  • ¹⁹F NMR: The five fluorine atoms would produce three distinct signals corresponding to the ortho, meta, and para positions relative to the ester linkage, showing characteristic coupling patterns.

  • Infrared (IR) Spectroscopy: Key stretches would include a prominent C=O band for the ester at ~1780-1800 cm⁻¹ (higher than typical esters due to the electron-withdrawing PFP group), C=N and C=C stretching from the aromatic and heterocyclic rings (~1500-1650 cm⁻¹), and strong C-F stretching bands (~1100-1300 cm⁻¹).

  • Mass Spectrometry (MS): The ESI-MS would show a clear molecular ion peak [M+H]⁺ at approximately 356.03 m/z.

Synthesis and Purification

The synthesis of Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate is a straightforward and high-yielding process, logically approached in two primary stages: synthesis of the core acid and its subsequent activation via esterification.

Synthesis Pathway Overview

The most efficient pathway leverages the commercially available precursor, 4-(1,3-oxazol-5-yl)benzoic acid.[3][4] The subsequent step is the activation of the carboxylic acid via esterification with pentafluorophenol. This reaction is typically mediated by a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).[5]

G cluster_0 PART 1: Precursor (Commercially Available) cluster_1 PART 2: Esterification Precursor 4-(1,3-oxazol-5-yl)benzoic acid (CAS: 250161-45-6) Reagents Pentafluorophenol + DCC or EDCI Precursor->Reagents Mix reactants Solvent Anhydrous Solvent (e.g., DCM, THF) Reagents->Solvent Dissolve in Product Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate Solvent->Product Stir at RT, ~4-12h

Caption: Proposed two-part synthesis workflow.

Detailed Experimental Protocol: Esterification

Objective: To synthesize Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate from 4-(1,3-oxazol-5-yl)benzoic acid.

Materials:

  • 4-(1,3-oxazol-5-yl)benzoic acid (1.0 eq)

  • Pentafluorophenol (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(1,3-oxazol-5-yl)benzoic acid (1.0 eq) and pentafluorophenol (1.1 eq).

  • Dissolution: Add anhydrous DCM to dissolve the solids. Stir the solution at room temperature.

  • Coupling Agent Addition: In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C (ice bath).

    • Causality Note: The dropwise addition at low temperature helps to control the exothermic reaction and minimize the formation of N-acylurea side products.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Workup - Filtration: A white precipitate, dicyclohexylurea (DCU), will form. Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate. Wash the precipitate with a small amount of cold DCM.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Self-Validation: The bicarbonate wash removes any unreacted acidic starting material and pentafluorophenol, which is also acidic.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

Chemical Reactivity and Stability

The utility of Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate is defined by the high reactivity of its PFP ester group.

Nucleophilic Acyl Substitution: The Reactive Core

The reaction between the PFP ester and an amine is a classic nucleophilic acyl substitution.[6] The strong inductive electron-withdrawing effect of the five fluorine atoms makes the ester's carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. Concurrently, the pentafluorophenolate anion is an excellent leaving group due to its stability, which is also a result of this inductive effect.

This translates to several key advantages over other common activating esters, such as N-hydroxysuccinimide (NHS) esters:

  • Higher Reactivity: PFP esters react more rapidly with primary and secondary amines, leading to shorter reaction times and higher efficiency.[7]

  • Greater Hydrolytic Stability: In aqueous buffers, PFP esters are significantly less prone to spontaneous hydrolysis than NHS esters.[8] This wider reaction window is particularly advantageous in bioconjugation, where reactions are often performed in aqueous media.

Stability and Storage

Like most activated esters, Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate is moisture-sensitive.[2] The PFP moiety can hydrolyze back to the carboxylic acid, rendering the compound inactive for its intended purpose.

Storage Recommendations:

  • Store in a tightly sealed container.

  • Keep in a cool, dry place, preferably under an inert atmosphere (N₂ or Ar).

  • For long-term storage, refrigeration at -20°C with a desiccant is recommended.[2]

  • Avoid preparing stock solutions in protic or aqueous solvents for storage.[2]

Applications in Research and Drug Development

The primary application of this molecule is as a superior acylating agent for the formation of amide bonds.

Bioconjugation and Peptide Synthesis

The high reactivity and stability of the PFP ester make it an ideal choice for modifying biomolecules. It can be used to:

  • Label Proteins: Specifically target and acylate the primary amine groups of lysine residues or the N-terminus of a protein.

  • Synthesize Peptides: Serve as an activated amino acid building block in solid-phase or solution-phase peptide synthesis.

  • Crosslink Molecules: Attach small molecules, drugs, or probes to antibodies or other biologics, for example, in the development of Antibody-Drug Conjugates (ADCs).

G Reagent Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate Reaction Nucleophilic Acyl Substitution Reagent->Reaction Biomolecule Biomolecule with Amine (e.g., Protein, Peptide) Biomolecule->Reaction Product Stable Amide Bond Formation (Conjugated Biomolecule) Reaction->Product Mild Conditions (Aq. Buffer, pH 7.5-8.5) LeavingGroup Pentafluorophenol (Byproduct) Reaction->LeavingGroup

Sources

Exploratory

Technical Guide: Novel Amine-Reactive Oxazole Reagents for Chemical Biology

[1] Executive Summary Beyond Localization: Probing the Microenvironment In the landscape of chemical biology, traditional fluorophores (fluoresceins, rhodamines, cyanines) excel at answering "Where is my protein?" Howeve...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Beyond Localization: Probing the Microenvironment

In the landscape of chemical biology, traditional fluorophores (fluoresceins, rhodamines, cyanines) excel at answering "Where is my protein?" However, they often fail to answer "What is my protein doing?"[1] This guide focuses on amine-reactive oxazole reagents —specifically solvatochromic derivatives like PyMPO (Pyridyloxazole) and Dapoxyl —which bridge this gap.[1]

Unlike steric-bulk dyes that act as passive beacons, oxazole fluorophores possess strong dipole moments that make their spectral properties (quantum yield and emission maximum) highly sensitive to the polarity of their immediate environment.[1] By conjugating these reagents to surface lysines or N-termini, researchers can create self-reporting sensor systems that detect protein folding events, protein-protein interactions (PPIs), and lipid membrane insertions in real-time.[1]

Part 1: The Chemical Advantage

Why Oxazoles?

The oxazole core (a 5-membered heterocycle containing oxygen and nitrogen) offers a distinct set of photophysical properties compared to the standard planar aromatics used in Alexa or Cy dyes.

FeatureStandard Dyes (e.g., FITC, Cy3)Oxazole Reagents (e.g., PyMPO, Dapoxyl)Biological Utility
Stokes Shift Small (20–30 nm)Large (70–150 nm) Reduces self-quenching; allows multicolor imaging with single excitation source.[1]
Solvatochromism MinimalHigh Emission shifts blue in non-polar environments (e.g., hydrophobic pockets).[1]
Size Medium/Large (MW ~500–1000)Compact (MW ~250–400)Minimizes steric perturbation of the target protein's function.
Photostability Low to ModerateModerate to High Suitable for time-course conformational studies.[1]
The Reagent Classes
  • PyMPO-SE (Pyridyloxazole Succinimidyl Ester):

    • Excitation/Emission:[2][3][4][5][6] ~415 nm / ~560 nm.[1]

    • Key Trait: Huge Stokes shift (~145 nm).[1] Ideal for FRET acceptor roles or avoiding autofluorescence.[1]

  • Dapoxyl Sulfonyl Chloride / SE:

    • Excitation/Emission:[2][3][4][5][6] ~370 nm / ~570 nm (in water) vs. ~520 nm (in lipids).[1]

    • Key Trait: Extreme solvatochromism.[1] It glows brighter and bluer as it enters hydrophobic environments.[1]

  • NBD-X (Nitrobenzoxadiazole):

    • Note: While technically a benzoxadiazole, it is functionally grouped here due to similar amine-reactivity and environmental sensitivity.[1]

Part 2: Mechanistic Principles

The Conjugation Chemistry

The primary mechanism for labeling relies on the nucleophilic attack of a primary amine (Lysine


-amino group or N-terminal 

-amino group) onto the activated ester or sulfonyl chloride of the oxazole.

Critical Consideration: Unlike hydrophilic dyes (Alexa Fluor), oxazoles are hydrophobic.[1] The reaction kinetics are heavily influenced by the local solvent cage. The reaction requires a delicate balance: the buffer must be aqueous to maintain protein structure, but the reagent requires an organic co-solvent (DMSO/DMF) to prevent precipitation before reaction.

Diagram 1: Amine-Reactive Mechanism (Succinimidyl Ester)

The following diagram illustrates the formation of the stable amide linkage between the oxazole fluorophore and the protein.

ReactionMechanism Amine Protein Primary Amine (R-NH2) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Reagent Oxazole-NHS Ester (Electrophile) Reagent->Intermediate Product Labeled Protein (Stable Amide Bond) Intermediate->Product Collapse LeavingGroup NHS Leaving Group Intermediate->LeavingGroup Elimination

Caption: Nucleophilic attack of protein amine on Oxazole-NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide.

Part 3: Experimental Protocol

Protocol: Site-Selective Labeling with PyMPO-SE

Objective: Label a purified protein with PyMPO-SE for conformational sensing.[1] Pre-requisite: Protein must be in an amine-free buffer (PBS or HEPES, not Tris).[1]

Reagents
  • Target Protein: 100 µM in PBS (pH 7.4).

  • Dye Stock: 10 mM PyMPO-SE in anhydrous DMSO (Prepare immediately before use).

  • Quench Buffer: 1 M Tris-HCl (pH 8.0).

  • Purification: Zeba Spin Desalting Columns (7K MWCO) or PD-10 column.

Step-by-Step Methodology
  • Buffer Exchange (Critical Step):

    • Ensure the protein is in a buffer free of primary amines (e.g., PBS, Borate, HEPES).[1]

    • Why: Tris or Glycine will compete with the protein for the dye, drastically reducing yield.

    • Target pH: 8.3–8.5 is optimal for Lysine reactivity.[1] If using N-terminal specific labeling, lower pH to 7.0–7.5.[1]

  • Dye Preparation:

    • Dissolve PyMPO-SE in anhydrous DMSO.[1]

    • Expert Tip: Oxazole reagents hydrolyze rapidly in water.[1] Do not keep aqueous stocks.[1]

  • Reaction Setup:

    • Add dye to protein solution dropwise while vortexing gently.[1]

    • Stoichiometry: Use a 10–15 molar excess of dye for average labeling.[1] Use 3–5 molar excess if preserving enzymatic activity is critical.[1]

    • Solvent Limit: Keep final DMSO concentration < 5% (v/v) to prevent protein denaturation.

  • Incubation:

    • Incubate for 1 hour at Room Temperature (RT) in the dark.

    • Why Dark? While oxazoles are stable, minimizing photobleaching during reaction ensures maximum active fluorophore yield.[1]

  • Quenching:

    • Add Tris-HCl (pH 8.[1]0) to a final concentration of 100 mM. Incubate for 15 mins.

    • Mechanism:[1][7] The high concentration of Tris amine rapidly consumes unreacted NHS esters, preventing non-specific labeling during purification.

  • Purification:

    • Pass the reaction mixture through a size-exclusion column (e.g., Sephadex G-25) equilibrated with storage buffer.[1]

    • Visual Cue: The protein band will likely be yellow/orange. Free dye will be retained in the column.

Diagram 2: Labeling Workflow

Workflow Step1 1. Buffer Exchange (Remove Tris/Glycine) Step3 3. Conjugation (pH 8.3, 1hr, Dark) Step1->Step3 Step2 2. Dye Solubilization (Anhydrous DMSO) Step2->Step3 Add Dropwise Step4 4. Quenching (Add 100mM Tris) Step3->Step4 Step5 5. Purification (SEC / Dialysis) Step4->Step5 Step6 6. QC: DOL Calculation (Correct for Solvatochromism) Step5->Step6 Step6->Step6 Iterate if DOL < 1.0

Caption: Operational workflow for amine-reactive oxazole conjugation. Step 6 is critical for this specific class of dyes.

Part 4: Validation & Quality Control (Self-Validating System)

The Solvatochromic Trap (Degree of Labeling)

Calculating the Degree of Labeling (DOL) for oxazoles is more complex than for FITC because their extinction coefficient (


) changes based on the protein's surface polarity.

Standard Formula:


[1]

The Oxazole Correction: You cannot use the


 value provided for water/methanol directly if the dye is buried in a hydrophobic pocket.
  • Validation Step: Measure the absorption spectrum of the labeled protein.

    • If the

      
       is significantly blue-shifted compared to the free dye in water, the dye is in a hydrophobic environment.
      
    • Action: Denature a small aliquot of the labeled protein in 6M Guanidine HCl or 1% SDS. This forces the dye into a solvent-exposed state.[1] Measure Absorbance and calculate DOL using the aqueous

      
       value.
      
Functional Validation
  • Fluorescence Response: Measure emission in buffer vs. buffer + denaturant. A functional solvatochromic label should show a spectral shift or intensity drop upon denaturation.[1]

  • Mass Spectrometry: Intact protein LC-MS is the gold standard.[1] Look for mass shifts corresponding to the oxazole adduct (+ mass of dye - leaving group).[1]

Part 5: References

  • Thermo Fisher Scientific. Fluorophores and Their Amine-Reactive Derivatives.[1] Molecular Probes Handbook.[1][8] Link

  • Khdour, O. M., et al. (2025).[1][9] Functionalized Nitrobenzothiadiazoles as Embedded Fluorescent Probes. The Journal of Organic Chemistry.[9] Link (Proxy for recent oxazole/benzoxazole development).[1]

  • Biotium. Succinimidyl Ester Labeling of Protein Amines Protocol.Link

  • Walker, J. M. (2009).[1] The Dansyl Method for Identifying N-Terminal Amino Acids.[1][10] Methods in Molecular Biology.[1][10] Link[1]

  • Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules.Link

Sources

Protocols & Analytical Methods

Method

Protocol for amine coupling using Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate

Application Note: Amine Coupling with Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate Introduction & Scope This technical guide details the protocol for conjugating primary and secondary amines with Pentafluorophenyl 4-(1,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Amine Coupling with Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate

Introduction & Scope

This technical guide details the protocol for conjugating primary and secondary amines with Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate (CAS: 898288-91-0). This reagent serves as a highly reactive, hydrolytically stable building block for introducing the 4-(1,3-oxazol-5-yl)benzoyl moiety into target molecules.

Why this Reagent?

  • Oxazole Utility: The 1,3-oxazole ring is a critical pharmacophore in medicinal chemistry, acting as a bioisostere for amides and esters, and serving as a precursor for pyridine synthesis via Diels-Alder reactions (Inverse Electron Demand).

  • PFP vs. NHS: Unlike N-hydroxysuccinimide (NHS) esters, Pentafluorophenyl (PFP) esters exhibit superior hydrolytic stability, allowing for efficient coupling in mixed aqueous/organic solvents or with slow-reacting amines without rapid degradation of the active ester.[1][2]

Mechanism of Action

The coupling reaction proceeds via nucleophilic acyl substitution (aminolysis) . The electron-withdrawing nature of the pentafluorophenyl group activates the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine.[3]

Key Mechanistic Steps:

  • Nucleophilic Attack: The lone pair of the amine nitrogen attacks the carbonyl carbon of the benzoate.

  • Tetrahedral Intermediate: A transient intermediate forms.

  • Elimination: Pentafluorophenol (PFP-OH) is expelled as a leaving group, restoring the carbonyl double bond to form a stable amide.[3]

  • Proton Transfer: The base (e.g., DIPEA) neutralizes the acidic proton released during the process and scavenges the acidic PFP-OH byproduct.

Mechanism Amine Target Amine (R-NH2) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Reagent PFP 4-(oxazol-5-yl)benzoate Reagent->Intermediate Product Amide Conjugate (R-NH-CO-Ar-Oxazole) Intermediate->Product Elimination Byproduct Pentafluorophenol (PFP-OH) Intermediate->Byproduct Leaving Group

Figure 1: Mechanistic pathway of aminolysis using PFP esters.

Material Preparation & Stoichiometry

Reagents Required:

  • Active Ester: Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate.[4]

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide).[5][6] Note: DCM can be used if the amine is soluble, but DMF is preferred for the oxazole moiety.

  • Base: DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine).

  • Amine: Your target molecule (free base form preferred).

Stoichiometry Table:

ComponentEquivalents (Eq)RoleNotes
Target Amine 1.0Limiting ReagentEnsure free amine (not salt). If salt, add extra base.
PFP Reagent 1.1 – 1.5Excess ReagentSlight excess drives reaction to completion.
DIPEA/Base 2.0 – 3.0Catalyst/ScavengerNeutralizes H+ and PFP-OH. Use 3-4 Eq if amine is a salt (e.g., HCl salt).

Experimental Protocol

Step 1: Preparation of Reactants
  • Amine Solution: Dissolve 1.0 equivalent of the amine in anhydrous DMF. The final concentration should be between 0.1 M and 0.5 M.

    • Critical Check: If the amine is a salt (e.g., R-NH2·HCl), add 1.0 eq of DIPEA to the solvent before adding the amine to ensure solubility and deprotonation.

  • Reagent Solution: Dissolve the PFP ester (1.2 eq) in a minimal volume of anhydrous DMF.

    • Note: PFP esters are moisture-sensitive.[1] Weigh quickly and reseal the stock container immediately.

Step 2: Coupling Reaction
  • Add the Base (DIPEA, 2.0 eq) to the Amine Solution. Stir for 2 minutes.

  • Add the PFP Reagent Solution dropwise to the Amine/Base mixture under continuous stirring.

  • Incubation:

    • Seal the reaction vessel under an inert atmosphere (Nitrogen or Argon) if possible.

    • Stir at Room Temperature (20–25°C) for 2 to 16 hours .

    • Optimization: PFP esters react slower than acid chlorides but faster than simple esters. Sterically hindered amines may require heating to 40°C.

Step 3: Monitoring (Self-Validation)
  • TLC: Use Ethyl Acetate/Hexane (variable ratio). The PFP ester will have a high R_f (non-polar). The amide product will typically be more polar. PFP-OH (byproduct) is UV active and acidic.

  • LC-MS: Look for the mass of Product [M+H]+.

    • Target Mass: (MW of Amine) + (MW of Reagent) - (MW of PFP-OH [184.06]).

    • Mass Shift: The addition of the 4-(oxazol-5-yl)benzoyl group adds ~171.03 Da to your amine.

Step 4: Workup & Purification

Method A: For Hydrophobic Products (Precipitation)

  • Dilute reaction mixture with 10x volume of cold water or diethyl ether (depending on product solubility).

  • The product may precipitate. Filter and wash with 5% NaHCO3 (removes PFP-OH) and 1M HCl (removes unreacted amine).

Method B: Standard Extraction (General)

  • Dilute with Ethyl Acetate (EtOAc).

  • Wash 1: 1M HCl or 5% Citric Acid (Removes excess amine and base).

  • Wash 2: 5% NaHCO3 or saturated Na2CO3 (Critical: Removes PFP-OH byproduct).

  • Wash 3: Brine.

  • Dry over Na2SO4, filter, and concentrate.

Workflow Visualization

Protocol Start Start: Dissolve Amine in Anhydrous DMF CheckSalt Is Amine a Salt? Start->CheckSalt AddBase1 Add 1.0 eq DIPEA (Neutralize Salt) CheckSalt->AddBase1 Yes AddBase2 Add 2.0 eq DIPEA (Catalysis) CheckSalt->AddBase2 No AddBase1->AddBase2 AddReagent Add PFP Ester (1.2 - 1.5 eq) AddBase2->AddReagent React Stir RT, 2-16h AddReagent->React Monitor LC-MS / TLC Check (Look for +171 Da shift) React->Monitor Monitor->React Incomplete Workup Extraction: Wash w/ NaHCO3 (Removes PFP-OH) Wash w/ HCl (Removes Amine) Monitor->Workup Complete Final Final Product Workup->Final

Figure 2: Decision tree and workflow for the conjugation protocol.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield Hydrolysis of PFP esterEnsure solvents are anhydrous. Store reagent with desiccant at -20°C.
No Reaction Amine protonatedCheck pH. Ensure enough DIPEA was added (pH should be >8).[5]
Byproduct Persistence PFP-OH not removedPFP-OH is acidic. Ensure the NaHCO3 wash is thorough (pH > 9 in aqueous layer).
Precipitation Product insolubilitySwitch solvent to DMSO or NMP.

Safety & Storage

  • Hazard: PFP esters release Pentafluorophenol upon reaction or hydrolysis. Pentafluorophenol is corrosive and toxic. Handle in a fume hood.

  • Storage: Store the solid reagent at -20°C under inert gas. Allow to warm to room temperature before opening to prevent condensation.

References

  • BenchChem. (2025).[3][5][7][8] The Superior Reactivity of Pentafluorophenyl Esters with Amines: An In-depth Technical Guide. Retrieved from

  • BroadPharm. (2022). PEG PFP Ester Reagents: Protocol and Stability Data. Retrieved from

  • ResearchGate. (2021). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters. Retrieved from

  • Santa Cruz Biotechnology. (2024).[9] 4-(1,3-Oxazol-5-yl)benzoic acid Product Data. Retrieved from

  • Lumiprobe. (2023). TFP and PFP esters in Reactive groups: Stability comparison. Retrieved from

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Characterization of Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate Conjugates

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Pentafluorophenyl 4-(...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate and its conjugates represent a class of molecules with significant potential, leveraging the unique properties of the oxazole core, a common motif in pharmacologically active compounds, and the reactive pentafluorophenyl ester, a valuable tool for bioconjugation. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the comprehensive characterization of these important molecules. As a Senior Application Scientist, this document is structured to provide not just protocols, but the underlying scientific rationale to empower researchers in their analytical endeavors.

The Central Role of NMR in Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry. Its unparalleled ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule makes it an indispensable tool for the unambiguous characterization of novel compounds like Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate. This guide will delve into the intricacies of ¹H, ¹³C, and ¹⁹F NMR spectroscopy for this specific class of molecules, offering a predictive analysis in the absence of published experimental spectra for the parent compound.

Predicted NMR Spectral Features of Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate

A thorough understanding of the expected NMR spectra is crucial for confirming the synthesis of the target compound and identifying potential impurities. The following predictions are based on established chemical shift ranges and coupling patterns for analogous substructures.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum is anticipated to be highly informative, with distinct signals for each proton in the molecule. The aromatic region will be of particular interest, showcasing the electronic effects of the oxazole and pentafluorophenyl ester moieties on the central benzene ring.

  • Oxazole Protons: The protons on the oxazole ring are expected to appear at characteristic downfield shifts. The proton at the C2 position (H-2') is anticipated to be the most deshielded due to the adjacent oxygen and nitrogen atoms, resonating around δ 8.0-8.5 ppm. The proton at the C4 position (H-4') will likely appear at a slightly more upfield position, around δ 7.5-8.0 ppm.[1][2]

  • Benzoate Protons: The protons on the central benzene ring will exhibit a characteristic AA'BB' system, typical of a 1,4-disubstituted benzene ring. The protons ortho to the ester group (H-2, H-6) are expected to be more deshielded than the protons ortho to the oxazole ring (H-3, H-5), with expected chemical shifts in the range of δ 8.2-8.4 ppm and δ 7.8-8.0 ppm, respectively. The coupling between these protons will result in two distinct doublets.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum will provide a complete map of the carbon framework of the molecule.

  • Carbonyl Carbon: The ester carbonyl carbon is expected to be a key diagnostic signal, resonating in the downfield region of δ 160-165 ppm.

  • Aromatic Carbons: The carbons of the three aromatic rings will appear in the range of δ 110-160 ppm. The carbons of the pentafluorophenyl ring will exhibit characteristic C-F couplings. The carbons of the oxazole ring are expected at approximately δ 150-155 ppm (C-2'), δ 125-130 ppm (C-4'), and δ 155-160 ppm (C-5').[3]

  • Pentafluorophenyl Carbons: The carbons of the pentafluorophenyl ring will be split by the attached fluorine atoms, providing a unique fingerprint. The carbon attached to the oxygen (C-1'') is expected around δ 140-145 ppm, with the other carbons appearing at distinct chemical shifts due to through-bond and through-space C-F couplings.

¹⁹F NMR Spectroscopy: The Fluorine Fingerprint

¹⁹F NMR is a highly sensitive technique that provides a unique and unambiguous signature for fluorinated compounds.[4] The pentafluorophenyl group will give rise to three distinct signals in the ¹⁹F NMR spectrum, corresponding to the ortho, meta, and para fluorine atoms.

  • Ortho-Fluorines (F-2'', F-6''): These are expected to appear as a triplet around δ -152 to -158 ppm.

  • Para-Fluorine (F-4''): This will likely resonate as a triplet in the range of δ -158 to -165 ppm.

  • Meta-Fluorines (F-3'', F-5''): These are anticipated to appear as a doublet of doublets or a triplet of doublets between δ -162 to -168 ppm.

The precise chemical shifts and coupling constants are highly sensitive to the electronic environment, making ¹⁹F NMR an excellent tool for confirming the presence and integrity of the pentafluorophenyl ester group.[5][6]

Visualizing the Molecule and its Key NMR Interactions

Caption: Molecular structure of Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate with predicted key NMR chemical shifts.

A Comparative Analysis: NMR vs. Alternative Techniques

While NMR is the gold standard for structural elucidation, a comprehensive characterization often involves complementary analytical techniques. Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) provide valuable information regarding molecular weight and purity, respectively.

FeatureNMR SpectroscopyMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)
Information Provided Detailed molecular structure, connectivity, stereochemistry, quantitative analysis.[7]Molecular weight, elemental composition (HRMS), fragmentation patterns.Purity assessment, quantification, separation of mixtures.[8]
Strengths Unambiguous structure determination, non-destructive, quantitative without a specific standard.High sensitivity (femtomole to attomole), rapid analysis, compatible with chromatography.High resolving power for complex mixtures, robust and reproducible, widely available.
Limitations Lower sensitivity (micromole to nanomole), complex spectra for large molecules, requires soluble samples.Isomers are often indistinguishable, fragmentation can be complex to interpret, ionization efficiency varies.Does not provide structural information, requires reference standards for identification and quantification.
Application to Conjugates Confirms covalent bond formation, identifies site of conjugation, determines purity.Confirms molecular weight of the conjugate, can sequence peptide conjugates.Determines purity of the conjugate, separates unreacted starting materials and byproducts.

Experimental Protocols

A Self-Validating System for Robust Characterization

The following protocols are designed to ensure high-quality, reproducible data for the characterization of Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate conjugates.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the absence of interfering solvent signals.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.

    • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize magnetic field homogeneity.

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Optimize acquisition parameters such as the number of scans, relaxation delay (D1), and acquisition time to ensure a good signal-to-noise ratio and accurate integration. A longer relaxation delay (e.g., 5 times the longest T1) is crucial for quantitative analysis.[9]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.

    • Consider using advanced pulse sequences like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR Acquisition:

    • Switch the probe to the ¹⁹F channel and tune it accordingly.

    • Acquire a standard one-pulse ¹⁹F NMR spectrum. Proton decoupling can be used to simplify the spectrum.

    • Use an appropriate spectral width to cover the expected chemical shift range of the pentafluorophenyl group.[10][11]

Data Processing and Analysis
  • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phase the spectra to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm for ¹H and ¹³C).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the corresponding atoms in the molecule.

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve standard Add Internal Standard dissolve->standard tune Tune & Shim Spectrometer standard->tune acquire_H Acquire ¹H NMR tune->acquire_H acquire_C Acquire ¹³C NMR tune->acquire_C acquire_F Acquire ¹⁹F NMR tune->acquire_F ft Fourier Transform acquire_H->ft acquire_C->ft acquire_F->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration & Analysis calibrate->integrate Structure Confirmation Structure Confirmation integrate->Structure Confirmation

Caption: A standardized workflow for the NMR characterization of Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate conjugates.

Conclusion: An Integrated Approach to Characterization

The robust characterization of Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate conjugates relies on a multi-faceted analytical approach. While NMR spectroscopy provides the definitive structural evidence, techniques like MS and HPLC are essential for confirming molecular weight and assessing purity. By integrating these methods, researchers can ensure the identity, purity, and quality of their synthesized compounds, a critical step in the journey of drug discovery and development. This guide, by providing both predictive data and validated protocols, aims to equip scientists with the necessary tools and understanding to confidently characterize these promising molecules.

References

  • NMRShiftDB - PubChem Data Source. National Institutes of Health. [Link]

  • 19 F NMR (top, 178 K, inset at 173 K, 9.4T ) and 1 H NMR (bottom, 178... - ResearchGate. [Link]

  • Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. ACS Publications. [Link]

  • The 19F NMR spectra of some pentafluorophenyl compounds of group IV elements. Semantic Scholar. [Link]

  • Validation of quantitative NMR. PubMed. [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]

  • 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. ScienceDirect. [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. ResearchGate. [Link]

  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. National Institutes of Health. [Link]

  • Naturally Occurring Oxazole-Containing Peptides. MDPI. [Link]

  • Oxazole - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]

  • Differences in HPLC and NMR: Structural Elucidation Relevance. Patsnap. [Link]

  • a review on the liquid chromatography- nuclear magnetic resonance (lc-nmr) and it. World Journal of Pharmaceutical Research. [Link]

  • Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. National Institutes of Health. [Link]

  • Application of NMR Screening Methods with 19 F Detection to Fluorinated Compounds Bound to Proteins. MDPI. [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. University of Edinburgh Research Explorer. [Link]

  • Why 19F NMR of pentafluorophenol is different after the cleavage from the PPPFA polymer comparing to the pure pentafluorophenol reagent? ResearchGate. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Directly coupled HPLC-NMR and HPLC-NMR-MS in pharmaceutical research and development. ResearchGate. [Link]

  • Synthesis, characterization and Cytotoxicity Evaluation of New Heterocyclic Compounds with Oxazole Ring Containing 4-(Phenylsulfonyl)phenyl Moiety. ResearchGate. [Link]

  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... ResearchGate. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. MDPI. [Link]

Sources

Comparative

Mass Spectrometry Analysis of Oxazole-Tagged Peptides: A Comparative Technical Guide

Executive Summary The analysis of oxazole-tagged peptides—whether derived from bio-orthogonal labeling or naturally occurring Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs)—presents a unique c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of oxazole-tagged peptides—whether derived from bio-orthogonal labeling or naturally occurring Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs)—presents a unique challenge in proteomics. The rigid oxazole heterocycle alters proton mobility and backbone fragmentation kinetics, often rendering standard collision-induced dissociation (CID) insufficient for complete sequence coverage.

This guide objectively compares three fragmentation regimes—HCD (Higher-Energy Collisional Dissociation) , CID (Collision-Induced Dissociation) , and ETD (Electron Transfer Dissociation) —to determine the optimal workflow for identifying and sequencing oxazole-modified peptides.

Verdict: HCD is the superior choice for oxazole-tagged peptides due to the generation of diagnostic immonium ions and high-resolution recovery of ring-proximal fragments. ETD serves as a necessary validation tool for localizing the tag when ring stability prevents backbone cleavage.

The "Oxazole Effect" in Mass Spectrometry

Before comparing methods, it is critical to understand the analyte. Oxazole tags are formed typically via the cyclodehydration of Serine, Threonine, or Cysteine residues. This modification creates a 5-membered heterocyclic ring that fuses with the peptide backbone.

The Analytical Challenge:

  • Proton Sequestration: The nitrogen in the oxazole ring is basic. It can sequester the ionizing proton, preventing the "mobile proton" migration required for standard amide bond cleavage (the mobile proton model).

  • Ring Stability: The oxazole ring is thermodynamically stable. Under low-energy collision, the ring does not fragment; instead, cleavage occurs at the adjacent amide bonds, often creating "sequence gaps" where the tag is located.

  • Mass Shift: The formation of an oxazole results in a mass shift of -20 Da (loss of H₂O and 2H) relative to the unmodified Ser/Thr/Cys precursor.

Comparative Analysis of Fragmentation Modes

Method A: Higher-Energy Collisional Dissociation (HCD)

The Gold Standard for High-Resolution Tag Detection

HCD is a beam-type collisional dissociation technique specific to Orbitrap-type instruments. Unlike trap-based CID, ions are fragmented in a collision cell and then returned to the Orbitrap for high-resolution detection.[1]

  • Mechanism: Ions are accelerated with higher kinetic energy. This overcomes the energy barrier imposed by the rigid oxazole ring.

  • Performance on Oxazoles:

    • Diagnostic Ions: HCD readily generates low-mass diagnostic ions (immonium ions) specific to the oxazole moiety, which are often cut off (low mass cutoff) in trap CID.

    • Backbone Cleavage: The higher energy regime promotes cleavage proximal to the ring, reducing the "sequence gap" effect.

    • Internal Fragments: HCD generates abundant internal fragments (

      
       and 
      
      
      
      types) that confirm the ring structure.
Method B: Collision-Induced Dissociation (CID)

The Traditional Approach

CID is the standard resonance-excitation method found in ion traps (Linear Ion Traps, Q-Traps).

  • Mechanism: Resonant excitation increases the internal vibrational energy of the peptide until the weakest bond breaks.

  • Performance on Oxazoles:

    • Ring Preservation: The oxazole ring is rarely cleaved. The spectrum will show a gap corresponding to the mass of the oxazole residue plus its neighbors.

    • Neutral Losses: CID spectra of oxazoles are dominated by neutral losses (e.g., loss of CO or HCN), which can suppress sequence-informative ions.

    • Utility: Useful for detecting the peptide but poor for localizing the tag if multiple Ser/Thr residues are present.

Method C: Electron Transfer Dissociation (ETD/EThcD)

The Orthogonal Validator

ETD uses radical ion chemistry rather than vibrational collision to induce fragmentation.

  • Mechanism: An electron is transferred to the multiply charged peptide, causing radical-driven cleavage of the

    
     bond (
    
    
    
    and
    
    
    ions).[2][3][4]
  • Performance on Oxazoles:

    • Backbone Preservation: ETD is "gentle." It cleaves the backbone around the ring without shattering the ring itself.

    • Charge Dependency: Requires precursor charge states of

      
       for efficiency. Oxazole tags can reduce charge capacity (by sequestering protons), making ETD less efficient unless the peptide is highly basic (e.g., Arg/Lys-rich).
      
    • EThcD (Hybrid): A modern variation where ETD is followed by supplemental HCD activation. This is currently the most powerful method for characterizing complex oxazole peptides, as it combines backbone coverage (

      
       ions) with diagnostic tag fragments.
      

Data Summary: Method Comparison

FeatureHCD (Recommended) CID (Standard) ETD (Specialized)
Primary Ion Types

, immonium


Tag Stability Partial fragmentation (Diagnostic)Intact (Gap in sequence)Intact (localized)
Diagnostic Ions Excellent (Low mass region visible)Poor (Low mass cutoff)N/A
Neutral Losses MinimalHigh (CO, HCN, H₂O)Minimal
Resolution High (Orbitrap)Low/High (Trap/Orbitrap)Low/High
Best Use Case Discovery & Tag VerificationRoutine ProfilingLocalization of Tag Isomers

Experimental Protocol: Oxazole-Directed MS Workflow

This protocol assumes the use of a Tribrid or Q-Exactive style instrument (Thermo Fisher) but is adaptable to Q-TOF platforms.

Phase 1: System Suitability & Calibration
  • Standard: Use a synthetic oxazole-containing peptide (e.g., derived from Microcin B17 or a synthetic analog like Gly-Oxazole-Gly-Lys).

  • Check: Verify the -20 Da mass shift relative to the linear precursor.

Phase 2: Method Setup (Decision Tree)

The following DOT diagram illustrates the logical flow for instrument method setup.

MS_Workflow Start Sample Injection (LC-MS) MS1 Full Scan MS1 (Res: 60k-120k) Start->MS1 Selection Precursor Selection (Intensity > 5e4) MS1->Selection ChargeState Charge State (z)? Selection->ChargeState HCD_Path HCD Fragmentation (NCE: 28-32%) ChargeState->HCD_Path z = 2 ETD_Path ETD / EThcD (Rxn Time: 50ms) ChargeState->ETD_Path z > 2 Analysis_HCD Orbitrap Detection (Diagnostic Ions) HCD_Path->Analysis_HCD Analysis_ETD Orbitrap/Trap Detection (Backbone Coverage) ETD_Path->Analysis_ETD Validation Data Analysis: Search for -20 Da Mod Analysis_HCD->Validation Analysis_ETD->Validation

Caption: Decision-tree logic for automated MS/MS acquisition. HCD is prioritized for lower charge states to maximize diagnostic ion recovery.

Phase 3: Step-by-Step Acquisition Parameters
  • Ion Source: ESI (Electrospray Ionization). Spray voltage: 2.0–2.2 kV (Oxazoles ionize well but are hydrophobic).

  • MS1 Settings:

    • Resolution: 60,000 or 120,000 (at 200 m/z).

    • AGC Target: 3e6.

  • MS2 Settings (HCD - Primary):

    • Isolation Window: 1.6 m/z (Narrow isolation prevents co-fragmentation).

    • Collision Energy (NCE): Stepped NCE (25, 30, 35%). Rationale: Oxazole rings are rigid; stepping energy ensures both backbone cleavage (low energy) and diagnostic ion generation (high energy).

    • Detector: Orbitrap (Resolution 15,000 or 30,000). Crucial for distinguishing the oxazole mass defect.

  • Data Analysis:

    • Set Variable Modification: -20.0106 Da (Dehydration + Dehydrogenation) on Ser/Thr/Cys.

    • Enable "Diagnostic Ions" search if software permits (e.g., specific immonium ions).

Mechanistic Visualization: Fragmentation Pathways[6]

Understanding why HCD fails or succeeds requires visualizing the molecular breakage.

Fragmentation_Mechanism Peptide Oxazole-Peptide Precursor [M+H]+ CID_Mech CID Pathway (Vibrational) Peptide->CID_Mech Resonance Excitation HCD_Mech HCD Pathway (Beam-Type) Peptide->HCD_Mech High Energy Collision CID_Result Ring Intact Cleavage at adjacent Amide Neutral Loss (CO) CID_Mech->CID_Result HCD_Result Ring Fragmentation Diagnostic Immonium Ions High-Res b/y Series HCD_Mech->HCD_Result

Caption: Mechanistic divergence between CID (ring preservation) and HCD (diagnostic fragmentation) for oxazole peptides.

References

  • Melby, J. O., et al. (2011). "Mining the microbial genome for novel lantibiotics and microcins." Nature Chemical Biology. Link

    • Context: Establishes the biosynthetic origin of oxazole/thiazole rings in peptides (Microcin B17).
  • Hafner, J., et al. (2021). "CIDer: a statistical framework for interpreting differences in CID and HCD fragmentation." Nature Communications. Link

    • Context: Provides the fundamental physics comparing HCD and CID, supporting the recommendation for HCD in rigid peptide structures.
  • Zubarev, R. A., et al. (2008). "Electron Transfer Dissociation in Mass Spectrometry." Journal of the American Society for Mass Spectrometry.[5] Link

    • Context: Validates the mechanism of ETD for preserving post-translational modific
  • Trauger, S. A., et al. (2002). "Peptide and protein analysis with mass spectrometry." Journal of Spectroscopy. Link

    • Context: General reference for peptide fragmentation nomencl

Sources

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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